3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide
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Overview
Description
3-nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide is an aryl sulfide.
Scientific Research Applications
Synthesis and Derivative Compounds
- The compound is related to the synthesis of substituted 1,2,4-triazoles, known for their wide spectrum of pharmacological, medical, and biological activities. These activities include anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects (Daoud et al., 2010).
Anticancer Applications
- Derivatives of 1,2,4-triazole, including closely related compounds, have been reported for their anticancer properties. They have been shown to exhibit significant cytotoxicity against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma (Šermukšnytė et al., 2022).
Antimicrobial and Antifungal Properties
- Compounds related to 1,2,4-triazole, sharing a similar chemical structure, have been synthesized and evaluated for their antimicrobial and antifungal activities. They have shown significant activity against various bacterial and fungal species (Roy et al., 2005).
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence. The study demonstrates the utility of these compounds in enhancing luminescence efficiency (Viswanathan & Bettencourt-Dias, 2006).
Synthesis and Structural Analysis
- Studies have been conducted on the synthesis and structural analysis of compounds containing the 1,2,4-triazole unit. These studies include the development of methods for obtaining new derivatives and confirming their structure using modern physical and chemical analysis methods (Rud et al., 2016).
Properties
Molecular Formula |
C18H17N5O4S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-nitro-4-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C18H17N5O4S2/c19-16(24)11-5-6-14(13(9-11)23(25)26)29-18-21-20-17(15-4-2-8-28-15)22(18)10-12-3-1-7-27-12/h2,4-6,8-9,12H,1,3,7,10H2,(H2,19,24) |
InChI Key |
PDZHTLVMZXEBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-])C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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